8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the imidazo[2,1-f]purine core . Reductive amination of the acetyl group and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar and exhibit varied biological activities, including antiproliferative and antioxidant effects.
Thioxopyrimidines: Known for their diverse biological activities, such as antioxidant and anticancer properties.
Uniqueness
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its reactivity and biological activity. Its imidazo[2,1-f]purine core distinguishes it from other similar compounds, providing unique opportunities for chemical modification and application in various fields.
Properties
IUPAC Name |
6-(2-aminophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCVNOEJRCHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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